molecular formula C17H21IO4 B13548553 Ethyl3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13548553
M. Wt: 416.25 g/mol
InChI Key: ITPZOEYMTZIGBB-UHFFFAOYSA-N
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Description

Ethyl 3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of ethyl 3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group, typically using benzyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of ethyl 3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The benzyloxy group can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Ethyl 3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with similar compounds, such as:

    Ethyl 3-[(benzyloxy)methyl]-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: This compound has a bromomethyl group instead of an iodomethyl group, which affects its reactivity and binding properties.

    Ethyl 3-[(benzyloxy)methyl]-1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: The chloromethyl group is less reactive than the iodomethyl group, making this compound less suitable for certain applications.

    Ethyl 3-[(benzyloxy)methyl]-1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: The hydroxymethyl group can form hydrogen bonds, which can influence the compound’s solubility and interaction with biological targets.

The uniqueness of ethyl 3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H21IO4

Molecular Weight

416.25 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C17H21IO4/c1-2-21-15(19)17-10-16(11-17,12-18)22-14(17)9-20-8-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3

InChI Key

ITPZOEYMTZIGBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2COCC3=CC=CC=C3)CI

Origin of Product

United States

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